molecular formula C7H13NO B12947478 Rel-(3R,4S)-4-cyclopropylpyrrolidin-3-ol

Rel-(3R,4S)-4-cyclopropylpyrrolidin-3-ol

Cat. No.: B12947478
M. Wt: 127.18 g/mol
InChI Key: MFOFHJLTRSFCTO-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-(3R,4S)-4-cyclopropylpyrrolidin-3-ol is a chiral compound with significant interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3R,4S)-4-cyclopropylpyrrolidin-3-ol can be achieved through several methods. One common approach involves the use of a lipase-mediated resolution protocol. This method starts with commercially available diallylamine, followed by ring-closing metathesis (RCM) via SN2 displacement reactions. The lipase immobilized on diatomaceous earth (Amano PS-D) provides the desired enantiomer in excellent enantiomeric excess .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

Rel-(3R,4S)-4-cyclopropylpyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under conditions that favor SN2 reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

Rel-(3R,4S)-4-cyclopropylpyrrolidin-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Rel-(3R,4S)-4-cyclopropylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction mechanisms are essential to understand its full potential .

Comparison with Similar Compounds

Rel-(3R,4S)-4-cyclopropylpyrrolidin-3-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(3R,4S)-4-cyclopropylpyrrolidin-3-ol

InChI

InChI=1S/C7H13NO/c9-7-4-8-3-6(7)5-1-2-5/h5-9H,1-4H2/t6-,7+/m1/s1

InChI Key

MFOFHJLTRSFCTO-RQJHMYQMSA-N

Isomeric SMILES

C1CC1[C@H]2CNC[C@@H]2O

Canonical SMILES

C1CC1C2CNCC2O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.